molecular formula C16H20N2O B401744 N-pyridin-3-yladamantane-1-carboxamide CAS No. 339571-21-0

N-pyridin-3-yladamantane-1-carboxamide

Cat. No.: B401744
CAS No.: 339571-21-0
M. Wt: 256.34g/mol
InChI Key: MGBORZAPXBYLOA-UHFFFAOYSA-N
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Description

N-Pyridin-3-yladamantane-1-carboxamide is a synthetic compound featuring a unique hybrid structure combining an adamantane backbone with a pyridine-3-yl substituent linked via a carboxamide group. Adamantane derivatives are renowned for their rigid, cage-like structure, which enhances metabolic stability and binding affinity in medicinal chemistry applications.

Properties

CAS No.

339571-21-0

Molecular Formula

C16H20N2O

Molecular Weight

256.34g/mol

IUPAC Name

N-pyridin-3-yladamantane-1-carboxamide

InChI

InChI=1S/C16H20N2O/c19-15(18-14-2-1-3-17-10-14)16-7-11-4-12(8-16)6-13(5-11)9-16/h1-3,10-13H,4-9H2,(H,18,19)

InChI Key

MGBORZAPXBYLOA-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN=CC=C4

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CN=CC=C4

solubility

38.5 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Adamantane Carboxamide Derivatives
  • N-(1H-Pyrazol-3-ylmethyl)adamantane-1-carboxamide (): This compound replaces the pyridin-3-yl group with a pyrazole-methyl moiety. The methylene linker (-CH₂-) may increase conformational flexibility compared to the direct pyridine-adamantane linkage in the target compound. Applications in kinase inhibition or CNS targeting are plausible due to pyrazole’s prevalence in such contexts .
Pyridine-Based Pivalamide Derivatives

The following pivalamide analogs (–4) share pyridine cores but differ in substituents and backbone structure:

Compound Name Key Substituents Structural Differences vs. Target Compound
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide 3-OH, 2-I, 4-pyridine Pivalamide (tert-butyl) vs. adamantane carboxamide
N-(2-Chloro-6-iodopyridin-3-yl)pivalamide 2-Cl, 6-I, 3-pyridine Halogenation at 2- and 6-positions; no adamantane
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-CHO, 6-I, 3-pyridine Formyl group introduces polarity; rigid backbone absent
N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide 3-I, 5-CF₃, 2-pyridine CF₃ group enhances lipophilicity; distinct substitution pattern

Key Observations :

  • Backbone Rigidity : Adamantane carboxamides (target compound and ) exhibit superior conformational rigidity compared to pivalamide derivatives, which may enhance target selectivity.
  • Polarity : Hydroxy () and formyl () groups increase hydrophilicity, contrasting with the adamantane core’s lipophilicity.

Functional and Pharmacological Implications

Target Binding and Selectivity

The adamantane-pyridine combination in N-pyridin-3-yladamantane-1-carboxamide may synergize rigidity with π-π stacking or hydrogen-bonding capabilities. In contrast, pivalamide derivatives (–4) prioritize halogen-mediated interactions or steric bulk from tert-butyl groups.

Metabolic Stability

Adamantane’s resistance to oxidative metabolism could grant the target compound longer half-lives compared to pivalamide analogs, which may undergo faster degradation due to esterase susceptibility.

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